molecular formula C17H18ClFN2OS B2844415 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide CAS No. 2034400-12-7

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide

Cat. No.: B2844415
CAS No.: 2034400-12-7
M. Wt: 352.85
InChI Key: AFIXZRAFLNHYKT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is a benzamide derivative featuring a 2-chloro-6-fluorobenzoic acid backbone linked via an amide bond to a 4-cyclohexyl-substituted thiazole moiety. This compound’s structural complexity arises from the combination of halogenated aromatic rings and a heterocyclic thiazole group, which are often associated with enhanced biological activity and target specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole intermediate.

    Benzamide Formation: The final step involves the acylation of the thiazole derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Benzamide Core

(a) TMN 355 (2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide)

  • Structure : Shares the 2-chloro-6-fluorobenzamide core but replaces the thiazole-cyclohexyl group with a fluorenyl carbamate moiety.
  • Activity : A potent cyclophilin A inhibitor (27× more potent than cyclosporine A), achieving inhibition at 1 μM without cytotoxicity. Hydrogen bonding between its amide linker and cyclophilin A residues (Arg55, Gln63, Asn102) underpins its activity .
  • Key Difference : The fluorenyl group enhances aromatic stacking interactions but reduces solubility compared to the thiazole-cyclohexyl group in the target compound.

(b) 2-Chloro-N-[3-[(3-chlorophenyl)methyl]-4-oxo-2-propylquinazolin-6-yl]-6-fluorobenzamide

  • Structure: Retains the 2-chloro-6-fluorobenzamide motif but incorporates a quinazolinone scaffold substituted with a 3-chlorobenzyl group.
  • Activity : Exhibits an IC50 of 370 nM (specific target unspecified), suggesting comparable potency to the target compound’s analogs .
  • Key Difference: The quinazolinone moiety may confer distinct hydrogen-bonding or π-π stacking interactions compared to the thiazole group.

Halogenated Benzamide Derivatives in Drug Design

(a) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Features a bromo/fluoro-substituted benzamide with a trifluoropropyloxy group.
  • Synthesis : Prepared via acyl chloride coupling with 2-chloro-6-fluoroaniline (90% yield) .
  • Key Difference : The trifluoropropyloxy substituent enhances metabolic stability but introduces steric bulk absent in the target compound.

Thiazole-Containing Compounds

(a) Thiazopyr (Methyl 2-difluoromethyl-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-isobutyl-6-trifluoromethylnicotinate)

  • Structure : Contains a thiazole ring fused into a nicotinate scaffold.
  • Application : Used as a pesticide, highlighting the versatility of thiazole groups in diverse bioactive molecules .
  • Key Difference : The thiazole’s role here is pesticidal, whereas in the target compound, it likely modulates enzyme or receptor interactions.

Physicochemical and Pharmacokinetic Insights

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Key Substituent Biological Activity (IC50/EC50) Key Interactions
Target Compound C₁₈H₁₉ClFN₂OS 4-Cyclohexylthiazole Not Reported Likely hydrogen bonding
TMN 355 C₂₂H₁₅ClFN₂O₂ Fluorenyl carbamate 1 μM (Cyclophilin A inhibition) H-bonds with Arg55, Gln63
Quinazolinone analog C₂₅H₂₀Cl₂FN₃O₂ Quinazolinone 370 nM Unspecified
4-Bromo derivative C₁₇H₁₁BrClF₄NO₂ Trifluoropropyloxy Not Reported Acyl chloride coupling

Key Observations:

Substituent Impact :

  • The thiazole-cyclohexyl group in the target compound likely enhances lipophilicity and membrane permeability compared to TMN 355’s fluorenyl group.
  • Halogenation (Cl, F) in all compounds improves binding affinity through hydrophobic and electrostatic interactions.

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods for 4-bromo derivatives, leveraging acyl chloride intermediates .

Biological Relevance :

  • TMN 355’s hydrogen-bonding pattern suggests that the target compound’s amide linker could similarly engage residues in enzyme active sites.

Biological Activity

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzamide core, thiazole ring, and cyclohexyl group, which contribute to its distinct chemical properties and biological effects.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C17H18ClFN2OS, and it has a molecular weight of approximately 348.85 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C17H18ClFN2OS c18 12 7 4 8 13 19 16 12 17 22 20 9 15 21 14 10 23 15 11 5 2 1 3 6 11 h4 7 8 10 11H 1 3 5 6 9H2 H 20 22 \text{InChI }\text{InChI 1S C17H18ClFN2OS c18 12 7 4 8 13 19 16 12 17 22 20 9 15 21 14 10 23 15 11 5 2 1 3 6 11 h4 7 8 10 11H 1 3 5 6 9H2 H 20 22 }

The biological activity of this compound is primarily attributed to its interactions with various biological targets. While the exact molecular mechanism remains under investigation, thiazole derivatives are known to influence cellular processes through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling and gene expression.
  • Cell Cycle Regulation : Potential effects on cell cycle progression have been observed in related compounds.

Cellular Effects

Research indicates that thiazole derivatives can significantly impact cellular functions such as:

  • Cell Proliferation : In vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Gene Expression Modulation : Changes in the expression levels of genes associated with cell survival and proliferation have been reported.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the unique biological profile of this compound:

Compound NameStructureBiological Activity
2-chloro-N-(thiazol-2-yl)acetamideStructureModerate inhibition of cancer cell lines
6-fluoro-2-chlorobenzamideStructureAntimicrobial properties
4-chloro-benzamidesVariousRET kinase inhibition

The presence of the cyclohexyl group in this compound enhances its lipophilicity and membrane permeability compared to other benzamide derivatives.

In Vitro Studies

Recent studies have explored the effects of this compound on various cancer cell lines:

  • Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF7 cells at concentrations above 10 µM.
  • Leukemia Cells : In CCRF-CEM/R human T-cell lymphoblastic leukemia cells, the compound showed a dose-dependent inhibition of cell growth.

In Vivo Studies

Preliminary in vivo studies indicate potential antitumor efficacy in animal models:

  • Xenograft Models : Tumor-bearing mice treated with the compound exhibited reduced tumor volume compared to control groups.
  • Survival Rates : Enhanced survival rates were noted in treated groups, suggesting potential therapeutic benefits.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones under basic conditions.
  • Step 2: Alkylation of the thiazole nitrogen using 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine.
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
    Key challenge: Ensuring regioselectivity during thiazole formation and avoiding side reactions with the fluorine substituent.

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • X-ray crystallography (using SHELX programs for refinement) to resolve ambiguities in spatial arrangement .

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) with IC₅₀ determination.
  • Solubility and stability tests in PBS/DMSO to guide dosing in subsequent experiments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Rational design: Synthesize derivatives with variations in:
    • Cyclohexyl group (replace with aryl or heterocyclic rings).
    • Benzamide substituents (e.g., chloro vs. fluoro positional isomers).
  • Pharmacophore mapping: Use computational tools (e.g., Schrödinger Suite) to identify critical binding motifs.
  • Biological validation: Compare IC₅₀ values across derivatives to correlate structural changes with activity .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data?

  • Dose-response validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Molecular dynamics simulations (e.g., GROMACS) to model target-ligand interactions and identify binding pose discrepancies.
  • Meta-analysis: Cross-reference data with structurally analogous compounds (e.g., 2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide ) to contextualize outliers.

Q. How can crystallographic data refine the compound’s conformational analysis?

  • Data collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
  • Validation: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .

Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?

  • Pro-drug design: Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • Cytochrome P450 inhibition assays to identify metabolic hotspots.
  • Stability studies: Use LC-MS to track degradation products in simulated gastric fluid .

Q. Methodological Challenges and Solutions

Q. How to address low yields in the final alkylation step?

  • Optimize reaction conditions: Switch from DMF to dichloromethane to reduce side reactions.
  • Catalyst screening: Test Pd-based catalysts for improved coupling efficiency.
  • In-line monitoring: Use FTIR spectroscopy to track reaction progress in real time .

Q. How to resolve overlapping signals in NMR spectra?

  • Advanced techniques: Employ ¹⁹F NMR or selective decoupling to isolate fluorine-coupled protons.
  • Dynamic NMR (DNMR): Analyze temperature-dependent shifts to identify rotamers .

Properties

IUPAC Name

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2OS/c18-12-7-4-8-13(19)16(12)17(22)20-9-15-21-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIXZRAFLNHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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